Cas no 2218436-84-9 (rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine)

Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine is a chiral norcarane derivative featuring a difluorinated bridgehead and an amine functional group at the 3-position. Its rigid bicyclic structure and stereochemical precision make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced metabolic stability. The difluoro substitution contributes to improved lipophilicity and binding affinity, while the amine group offers versatility for further derivatization. This compound’s defined stereochemistry ensures reproducibility in asymmetric synthesis, making it suitable for applications requiring high enantiomeric purity. Its stability under typical reaction conditions further underscores its utility in complex synthetic routes.
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine structure
2218436-84-9 structure
Product Name:rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
CAS No:2218436-84-9
MF:C7H11F2N
MW:147.16574883461
CID:5302250
Update Time:2026-03-10

rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[4.1.0]heptan-3-amine, 7,7-difluoro-, (1R,3S,6S)-rel-
    • rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
    • Inchi: 1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2/t4-,5-,6+/m0/s1
    • InChI Key: VKIFPMAIIHJUEF-HCWXCVPCSA-N
    • SMILES: [C@@]12([H])[C@@]([H])(C1(F)F)CC[C@H](N)C2

rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-100MG
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
100MG
¥ 1,524.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-250MG
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
250MG
¥ 2,435.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-500MG
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
500MG
¥ 4,052.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-1G
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
1g
¥ 6,078.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-5G
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
5g
¥ 18,235.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-100mg
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
100mg
¥1524.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-250mg
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
250mg
¥2435.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-500mg
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
500mg
¥4052.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-1g
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
1g
¥6078.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0257-5g
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
2218436-84-9 95%
5g
¥18236.0 2024-04-22

rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:2218436-84-9)rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
Order Number:A1080109
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):191.0/305.0/508.0/762.0/2285.0
Email:sales@amadischem.com

Additional information on rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine

Professional Introduction to Compound with CAS No. 2218436-84-9 and Product Name Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine

The compound identified by the CAS number 2218436-84-9 and the product name Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine represents a significant advancement in the field of chiral chemistry and pharmaceutical innovation. This compound belongs to a class of molecules known as norcarane derivatives, which have garnered considerable attention due to their unique structural properties and potential applications in medicinal chemistry. The specific stereochemistry defined by the configuration (1S,3R,6R) and the presence of fluorine substituents at the 7-position contribute to its distinct chemical behavior and biological activity.

In recent years, the exploration of norcarane derivatives has expanded dramatically, driven by their intriguing conformational rigidity and ability to mimic the binding pockets of biological targets. The introduction of fluorine atoms into these molecules often enhances their metabolic stability and binding affinity, making them attractive candidates for drug development. The compound Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine is no exception, showcasing a promising scaffold for further chemical manipulation and biological evaluation.

One of the most compelling aspects of this compound is its potential in the design of chiral catalysts and ligands. Chirality plays a crucial role in the pharmaceutical industry, as many biologically active compounds exhibit enantioselective interactions with their targets. The precise stereochemical arrangement of Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine provides an excellent platform for developing enantioselective processes in organic synthesis. Recent studies have demonstrated that such norcarane-based ligands can significantly improve the efficiency and selectivity of asymmetric hydrogenation reactions, a key step in many drug synthesis pathways.

Moreover, the fluorinated norcarane scaffold has shown promise in addressing challenging biological targets. Fluorine atoms are well-known for their ability to modulate pharmacokinetic properties such as bioavailability and metabolic half-life. By incorporating fluorine into the norcarane core, researchers aim to enhance the compound's interaction with specific enzymes or receptors while minimizing off-target effects. This approach aligns with current trends in drug discovery towards more targeted and less toxic therapies.

The synthesis of Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine represents a sophisticated example of modern synthetic chemistry techniques. The stereocontrol required to achieve the desired configuration is a testament to the advancements in catalytic methods and chiral auxiliary design. Techniques such as asymmetric epoxidation followed by ring-opening metathesis have been employed to construct the norcarane framework with high precision. The introduction of fluorine substituents further complicates but also enriches the synthetic strategy, necessitating careful consideration of reaction conditions and protecting group strategies.

Recent publications highlight the utility of this compound in preclinical studies aimed at identifying novel therapeutic agents. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways and are often implicated in diseases such as cancer. By leveraging the unique properties of Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine, scientists hope to develop inhibitors that exhibit high selectivity and potency.

The structural features of this compound also make it an attractive candidate for studying protein-ligand interactions at a molecular level. Computational modeling and X-ray crystallography have been used to elucidate how Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine interacts with its target proteins. These studies provide valuable insights into binding mechanisms and can guide future modifications to enhance activity or selectivity. The rigid norcarane core ensures favorable orientation within the binding pocket, while the fluorine atoms contribute to favorable hydrophobic interactions.

In conclusion,Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine (CAS No. 2218436-84-9) exemplifies the innovative spirit driving contemporary pharmaceutical research. Its unique structural attributes position it as a versatile building block for drug discovery efforts targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,Rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine is poised to play a pivotal role in developing next-generation therapeutics that address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2218436-84-9)rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine
A1080109
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):191.0/305.0/508.0/762.0/2285.0
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